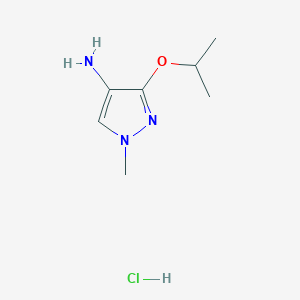
5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride is a chemical compound that belongs to the class of fluorinated aromatic amines. It is characterized by the presence of a fluorine atom at the 5-position of the aniline ring and a pyrrolidine group attached to the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride typically involves the nucleophilic substitution reaction of 5-fluoro-2-nitroaniline with pyrrolidine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a reducing agent like iron powder or tin chloride to reduce the nitro group to an amine group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and advanced purification techniques such as crystallization and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and other fluorinated aromatic compounds.
Scientific Research Applications
5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The pyrrolidine group increases the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties contribute to its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)aniline hydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-fluoroaniline: Does not have the pyrrolidine group, affecting its lipophilicity and biological activity.
2-(pyrrolidin-1-yl)-5-chloroaniline hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride is unique due to the presence of both the fluorine atom and the pyrrolidine group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications.
Properties
CAS No. |
1431966-86-7 |
|---|---|
Molecular Formula |
C10H14ClFN2 |
Molecular Weight |
216.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



